2,4-Bis-tert-butoxycarbonylamino-butyric acid is a significant compound in organic chemistry, particularly known for its role in the synthesis of various pharmaceutical agents. This compound features two tert-butoxycarbonyl (Boc) protecting groups attached to the amino groups of butyric acid, enhancing its utility in peptide synthesis and other organic transformations.
The synthesis of 2,4-bis-tert-butoxycarbonylamino-butyric acid typically involves the protection of the amino groups of butyric acid using tert-butoxycarbonyl anhydride. This process can be outlined in the following steps:
This method is advantageous due to its straightforward approach and high yield potential, making it suitable for large-scale synthesis.
The molecular structure of 2,4-bis-tert-butoxycarbonylamino-butyric acid features two tert-butoxycarbonyl groups attached to the nitrogen atoms of the amino groups on a butyric acid backbone. The structural formula can be represented as follows:
2,4-Bis-tert-butoxycarbonylamino-butyric acid is primarily utilized in peptide synthesis where it serves as a protected intermediate. Key reactions include:
These reactions are critical for constructing complex peptides used in drug development .
The mechanism of action for 2,4-bis-tert-butoxycarbonylamino-butyric acid primarily revolves around its role as a building block in peptide synthesis. Upon deprotection, the free amine can react with activated carboxylic acids through nucleophilic acyl substitution:
This mechanism is fundamental in generating biologically active peptides that exhibit various therapeutic effects.
2,4-Bis-tert-butoxycarbonylamino-butyric acid finds applications in various fields:
This specialty amino acid derivative serves as a critical protected intermediate in peptide and medicinal chemistry. Characterized by two sterically hindered tert-butoxycarbonyl (Boc) groups, it provides selective protection for diamino acid frameworks during complex synthetic sequences. Its molecular architecture enables precise manipulation of peptide backbone functionality while maintaining chiral integrity – a prerequisite for bioactive molecule construction [1] [2].
2,4-Bis-tert-butoxycarbonylamino-butyric acid (systematic name: (R)-2,4-Bis[(tert-butoxycarbonyl)amino]butanoic acid) is a chiral C₄ amino acid derivative with protected amino groups at both the α- and β-positions. Its molecular formula is C₁₄H₂₆N₂O₆ (molecular weight: 318.37 g/mol), featuring two Boc groups that impart steric bulk and acid sensitivity [1] [2]. The Boc groups are attached via carbamate linkages (-NH-CO₂-tBu), enabling orthogonal deprotection under acidic conditions.
O=C(O)[C@H](NC(OC(C)(C)C)=O)CCNC(OC(C)(C)C)=O [2]. Table 1: Systematic and Common Nomenclature for 2,4-Bis-Boc-amino-butyric Acid
| Nomenclature Type | Name |
|---|---|
| IUPAC Systematic Name | (R)-2,4-Bis[(tert-butoxycarbonyl)amino]butanoic acid |
| Common Abbreviation | Boc-Dab(Boc)-OH or Boc-Dab-OH (dual protection implied) |
| Alternative Descriptors | (R)-2,4-Bis(tert-butoxycarbonylamino)butyric acid; CAS 752986-92-8 |
| Building Block Terminology | Nᵅ,Nᵝ-Di-Boc-diaminobutyric acid |
This multiplicity of names reflects its diverse applications across chemical subdisciplines, though Boc-Dab(Boc)-OH remains the prevalent shorthand in peptide synthesis workflows [2] [5] [6].
The compound emerged indirectly from the protective group revolution in mid-20th century peptide chemistry:
Table 2: Key Commercial Sources and Specifications
| Supplier | Catalog Number | Purity | Storage Conditions | Special Notes |
|---|---|---|---|---|
| BLD Pharmatech | - | >95% | Cold-chain | Global distribution [2] |
| TCI America | A2515 | >98.0% | <15°C, dark | NMR/HPLC validated [5] |
| Ambeed | - | >95% | Ambient | Heterocyclic building blocks [3] |
This diamino acid derivative bridges synthetic methodology and biofunctional molecule design:
Orthogonal Protection in Peptide Synthesis:The dual Boc protection allows sequential deprotection when coupled with base-labile groups (e.g., Fmoc). This orthogonality facilitates synthesis of branched peptides, cyclotides, and peptide dendrimers where Dab serves as a scaffold. For example, selective α-Boc removal (TFA) liberates the amine for chain elongation while retaining β-Boc protection, enabling later side-chain modification or cyclization [5] [10].
Conformationally Restricted Peptides:Dab-containing peptides exhibit restricted φ/ψ backbone angles due to the shorter Cᵦ-Cᵧ bond. Incorporating Boc-Dab(Boc)-OH enables systematic studies of backbone constraint effects on receptor binding. This proved instrumental in optimizing melanocortin receptor agonists (obesity therapeutics) and antimicrobial peptides with enhanced protease resistance [6] [10].
Enzyme Inhibitor Design:The protonatable β-amino group (after deprotection) mimics transition states in protease catalysis. Boc-Dab(Boc)-OH derivatives underpin inhibitors targeting:
Aspartic proteases (renin, HIV protease) by mimicking tetrahedral intermediates [5] [9]
Non-Peptide Applications:
Table 3: Representative Applications in Molecular Design
| Application Sector | Target Molecule Class | Functional Role of Dab Core |
|---|---|---|
| Therapeutic Peptides | Cyclic antimicrobial peptides | Backbone constraint; cationic charge center |
| Enzyme Inhibitors | Transition-state mimetics | Ammonium ion for electrostatic recognition |
| Gene Delivery Systems | Peptide dendrimers | Branching point; protonable nitrogen source |
| Diagnostic Conjugates | Antibody-fluorophore conjugates | Spacer arm with modifiable termini |
Synthetic Versatility:The carboxylic acid undergoes standard activation (e.g., EDC/HOBt, HATU) for amide coupling without Boc cleavage. Stability toward nucleophiles (e.g., piperidine) allows its incorporation in Fmoc-SPPS. Thermal stability (decomposition >200°C) ensures compatibility with high-temperature reactions [2] [5] [8].
Physical Properties:
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: